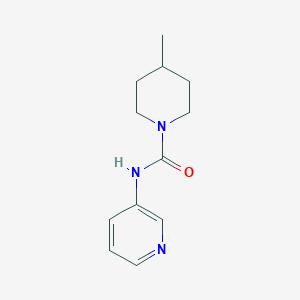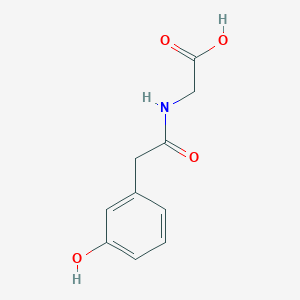
4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(phenylmethyl)piperidine-1-carboxamide, also known as 4-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1965 by Parke-Davis, a subsidiary of Pfizer, and has been used in scientific research since then.
Mécanisme D'action
4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By binding to the receptor, 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide blocks the influx of calcium ions into the neuron, which disrupts the normal functioning of the receptor and leads to a dissociative state.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide are similar to those of other dissociative anesthetics, such as ketamine and PCP. These effects include analgesia, sedation, dissociation, and hallucinations. Additionally, 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of the receptor. However, one limitation is its potential for abuse and dependence, which requires strict control and regulation in laboratory settings.
Orientations Futures
For research on 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide include investigating its potential therapeutic effects in the treatment of depression, anxiety, and addiction, as well as its neuroprotective effects in stroke and traumatic brain injury. Additionally, further research is needed to understand the long-term effects of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide on the brain and its potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide involves the reaction of 4-methoxyphenylacetonitrile with cyclohexylmagnesium bromide to form 4-methoxyphenylcyclohexylketone. This intermediate compound is then reacted with hydroxylamine hydrochloride to form 4-methoxyphenylcyclohexylamine. Finally, the amine is acylated with piperidine-1-carboxylic acid to form 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide.
Applications De Recherche Scientifique
4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide has been used in scientific research as a tool to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been found to have potential therapeutic effects in the treatment of depression, anxiety, and addiction. Additionally, 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide has been used to study the role of the NMDA receptor in pain perception and memory.
Propriétés
IUPAC Name |
N-benzyl-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-7-9-16(10-8-12)14(17)15-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFQCOHGQYWPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

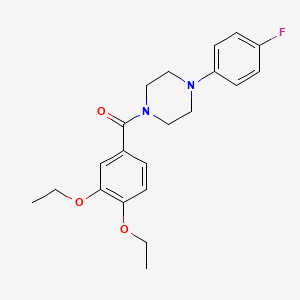
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
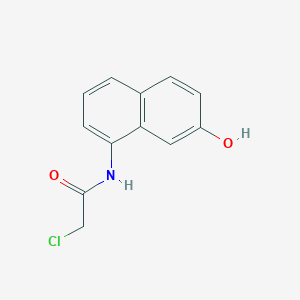
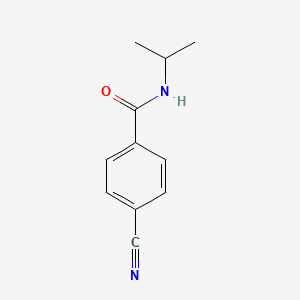


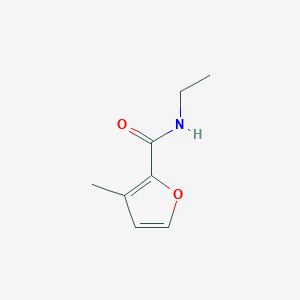

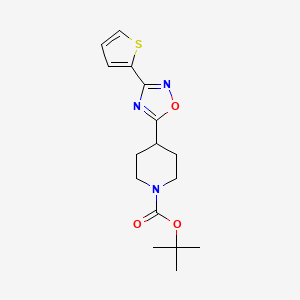
![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)
